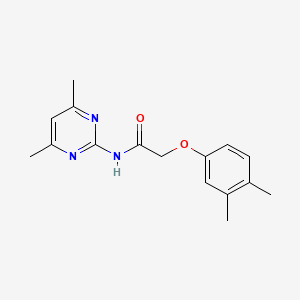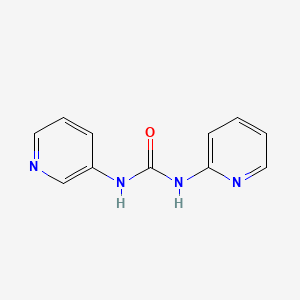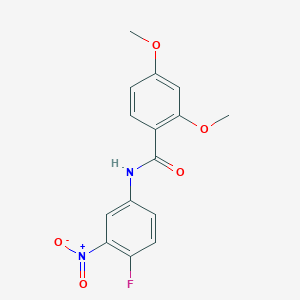
2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as "Compound X" and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, Compound X has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound X in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is exploring its potential as a combination therapy with other anti-cancer agents. Another area of research could be investigating its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets for its anti-cancer and anti-inflammatory effects.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 3,4-dimethylphenol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-14(7-11(10)2)21-9-15(20)19-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBNGSUZEMQVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)


